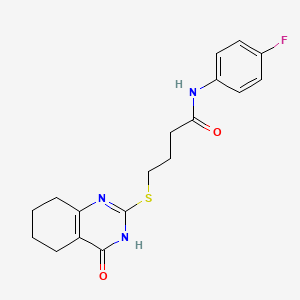

ProMMP-9 inhibitor-3c

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C18H20FN3O2S |

|---|---|

Molecular Weight |

361.4 g/mol |

IUPAC Name |

N-(4-fluorophenyl)-4-[(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)sulfanyl]butanamide |

InChI |

InChI=1S/C18H20FN3O2S/c19-12-7-9-13(10-8-12)20-16(23)6-3-11-25-18-21-15-5-2-1-4-14(15)17(24)22-18/h7-10H,1-6,11H2,(H,20,23)(H,21,22,24) |

InChI Key |

FNJYGVDTJGJMMD-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=C(C1)C(=O)NC(=N2)SCCCC(=O)NC3=CC=C(C=C3)F |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Pro-Matrix Metalloproteinase-9 (ProMMP-9) Inhibitors

Introduction

Matrix metalloproteinase-9 (MMP-9), also known as gelatinase B, is a zinc-dependent endopeptidase that plays a critical role in the degradation of extracellular matrix (ECM) components.[1] Under physiological conditions, MMP-9 is involved in processes such as embryonic development, tissue remodeling, and wound healing.[2] However, aberrant MMP-9 activity is implicated in a wide range of pathological conditions, including cancer metastasis, neuroinflammatory diseases, and cardiovascular disorders.[2][3]

MMP-9 is secreted as an inactive zymogen, proMMP-9, which requires proteolytic cleavage for activation.[1][4] This activation process is a key regulatory step, and its inhibition presents an attractive therapeutic strategy. While numerous MMP inhibitors have been developed, many have failed in clinical trials due to a lack of specificity, leading to off-target effects.[3][5] This has spurred the development of highly selective inhibitors that target individual MMPs.

This technical guide focuses on the mechanism of action of inhibitors that specifically target the activation of proMMP-9. As information on a specific compound named "ProMMP-9 inhibitor-3c" is not publicly available, this document will use JNJ0966 , a well-characterized and highly selective allosteric inhibitor of proMMP-9 activation, as a representative example to elucidate the core principles of this inhibitory mechanism.[3][6]

Core Mechanism of Action: Allosteric Inhibition of Zymogen Activation

The primary mechanism of action for this class of inhibitors is the prevention of the conversion of the inactive proMMP-9 zymogen into its catalytically active form.[3][6] Unlike traditional MMP inhibitors that target the active site, these inhibitors bind to an allosteric site on the proMMP-9 molecule.[3]

JNJ0966, for example, interacts with a structural pocket in proximity to the zymogen cleavage site near arginine 106 (Arg-106).[3] This binding event is thought to induce a conformational change that hinders the proteolytic cleavage required for activation. The activation of proMMP-9 is a two-step process, involving an initial cleavage to an intermediate form, followed by a second cleavage to generate the mature, active enzyme.[6] JNJ0966 has been shown to have a more pronounced effect on inhibiting the second processing step, from the intermediate to the fully active form.[6]

This allosteric approach provides a high degree of selectivity, as the targeted binding pocket is not conserved across other MMP family members. Consequently, JNJ0966 does not inhibit the catalytic activity of active MMP-9 or other MMPs like MMP-1, MMP-2, MMP-3, or MMP-14, nor does it prevent the activation of the closely related MMP-2 zymogen.[3][6]

Signaling Pathways and Molecular Interactions

The activation of proMMP-9 is a complex process regulated by various signaling pathways and molecular interactions. ProMMP-9 is secreted from the cell and can be activated by other proteases, such as MMP-3 (stromelysin-1) or a cascade involving membrane type 1-MMP (MT1-MMP) and MMP-2.[7][8] The expression of MMP-9 itself is regulated by signaling pathways such as the phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) and the mitogen-activated protein kinases (MAPK)/extracellular-signal-regulated kinases (ERK) pathways.[4]

The mechanism of allosteric inhibition of proMMP-9 activation is depicted in the following diagram:

Quantitative Data

The following table summarizes the available quantitative data for the representative proMMP-9 inhibitor, JNJ0966. This data is crucial for understanding the potency and selectivity of the compound.

| Parameter | Value | Target | Assay Type | Reference |

| Binding Affinity (KD) | 5.0 µM | proMMP-9 (amino acids 20-445) | ThermoFluor | [3][6] |

| 0.33 µM | proMMP-9 (amino acids 67-445) | ThermoFluor | [6] | |

| Inhibitory Concentration (IC50) | Not Applicable | Active MMP-9 | Enzyme Activity Assay | [6] |

| Not Applicable | Active MMP-3 | Enzyme Activity Assay | [6] |

Note: The IC50 is not applicable for the active enzymes as JNJ0966 does not inhibit their catalytic activity but rather the activation of the zymogen.

Experimental Protocols

The characterization of proMMP-9 activation inhibitors involves a series of biochemical and cell-based assays. Below are detailed methodologies for key experiments cited in the literature for a compound like JNJ0966.

High-Throughput Screening for ProMMP-9 Binders (ThermoFluor® Assay)

-

Objective: To identify compounds that bind to and stabilize proMMP-9.

-

Principle: This assay measures the thermal stability of a protein. Ligand binding typically increases the melting temperature (Tm) of the protein.

-

Methodology:

-

Purified, catalytically inactive human proMMP-9 is used.

-

The protein is mixed with a fluorescent dye that binds to hydrophobic regions exposed upon protein unfolding.

-

The protein-dye mixture is aliquoted into a multi-well plate containing the test compounds.

-

The plate is heated in a real-time PCR instrument, and fluorescence is monitored as a function of temperature.

-

The Tm is determined for the protein in the presence and absence of each compound.

-

A significant increase in Tm indicates compound binding.

-

ProMMP-9 Activation Assay

-

Objective: To determine the effect of the inhibitor on the conversion of proMMP-9 to active MMP-9.

-

Methodology:

-

Recombinant proMMP-9 is incubated with an activating protease, typically MMP-3.

-

The reaction is carried out in the presence of various concentrations of the test inhibitor or a vehicle control.

-

The reaction is stopped at different time points.

-

The samples are analyzed by:

-

Gelatin Zymography: Samples are run on a polyacrylamide gel containing gelatin. After electrophoresis, the gel is incubated in a developing buffer. Active MMP-9 will digest the gelatin, leaving a clear band. The intensity of this band is proportional to the amount of active MMP-9.

-

Immunoblotting (Western Blot): Samples are separated by SDS-PAGE and transferred to a membrane. The membrane is probed with an antibody specific for MMP-9 to visualize the different forms (pro, intermediate, and active).

-

DQ-Gelatin Activity Assay: A fluorogenic gelatin substrate (DQ-gelatin) is used. Cleavage of this substrate by active MMP-9 results in an increase in fluorescence, which can be measured over time.

-

-

Selectivity Assays

-

Objective: To assess the inhibitor's specificity for proMMP-9 activation over other MMPs.

-

Methodology:

-

Catalytic Activity Assays: The inhibitor is tested for its ability to inhibit the activity of already active MMPs (e.g., MMP-1, -2, -3, -9, -14) using specific fluorogenic peptide substrates.

-

Zymogen Activation Assays for Other MMPs: The effect of the inhibitor on the activation of other proMMPs (e.g., proMMP-2) is evaluated using similar activation assays as described for proMMP-9.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the discovery and characterization of a selective proMMP-9 activation inhibitor.

The development of inhibitors that specifically target the activation of proMMP-9 represents a promising therapeutic strategy for a variety of diseases. By binding to an allosteric site and preventing the conversion of the zymogen to its active form, these inhibitors, exemplified by JNJ0966, can achieve a high degree of selectivity, thereby avoiding the off-target effects that have plagued earlier generations of broad-spectrum MMP inhibitors. The experimental protocols and workflows detailed in this guide provide a framework for the identification and characterization of such novel therapeutic agents. Further research in this area holds the potential to deliver more effective and safer treatments for conditions driven by aberrant MMP-9 activity.

References

- 1. Biochemical characterization and structure determination of a potent, selective antibody inhibitor of human MMP9 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Matrix Metalloproteinase-9: Many Shades of Function in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Impact of Matrix Metalloproteinase-9 on the Sequential Steps of the Metastatic Process - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Mechanisms of Action of Novel Drugs Targeting Angiogenesis-Promoting Matrix Metalloproteinases [frontiersin.org]

- 6. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activation of MMP‐9 by membrane type‐1 MMP/MMP‐2 axis stimulates tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pro-MMP-9 is a specific macrophage product and is activated by osteoarthritic chondrocytes via MMP-3 or a MT1-MMP/MMP-13 cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

Allosteric Inhibition of Pro-Matrix Metalloproteinase-9: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Matrix metalloproteinase-9 (MMP-9), or gelatinase B, is a zinc-dependent endopeptidase implicated in a range of physiological and pathological processes, including tissue remodeling, inflammation, and cancer metastasis. The enzyme is secreted as an inactive zymogen, proMMP-9, and its activation is a critical step in its biological function. Consequently, inhibiting the activation of proMMP-9 presents an attractive therapeutic strategy. This technical guide delves into the allosteric inhibition of proMMP-9, a sophisticated mechanism that offers high selectivity and avoids the off-target effects associated with active-site inhibitors. This document will detail the activation cascade of proMMP-9, the principles of allosteric inhibition with examples of known inhibitors, present quantitative data, outline key experimental protocols, and provide visual representations of the relevant pathways and workflows.

ProMMP-9 Activation: A Multi-Step Cascade

The activation of proMMP-9 is a tightly regulated process involving a cascade of proteolytic cleavages. The latent proenzyme is maintained in an inactive state by a propeptide domain containing a cysteine residue that coordinates with the catalytic zinc ion in the active site. Activation requires the disruption of this interaction, typically through proteolytic removal of the propeptide.

Several proteases can initiate this activation cascade. Key players include:

-

Matrix Metalloproteinase-3 (MMP-3; Stromelysin-1): MMP-3 can directly cleave the propeptide of proMMP-9, leading to its activation.[1][2][3]

-

Membrane Type 1-MMP (MT1-MMP) and MMP-2 (Gelatinase A): A more complex, cell-surface-associated activation pathway involves MT1-MMP, which activates proMMP-2. Activated MMP-2 can then, in turn, activate proMMP-9.[1][4][5] This process is often regulated by Tissue Inhibitors of Metalloproteinases (TIMPs), which can have a dual role in both promoting and inhibiting activation depending on the context.[1]

The activation proceeds in a stepwise manner, with an initial cleavage generating an intermediate form, followed by a second cleavage to produce the fully active enzyme.[6]

The Core of Allosteric Inhibition

Allosteric inhibitors function by binding to a site on the enzyme that is distinct from the active site. This binding event induces a conformational change that ultimately prevents the enzyme from carrying out its function. In the context of proMMP-9, allosteric inhibitors have been developed to specifically prevent the activation of the zymogen. This approach offers a significant advantage in terms of selectivity, as the allosteric sites are often less conserved across the MMP family than the highly conserved active site.

A notable example of a small molecule allosteric inhibitor is JNJ0966 . This compound binds to a pocket in the prodomain of proMMP-9, near the cleavage site required for activation.[6] This binding event is thought to sterically hinder the access of activating proteases, thereby preventing the conversion of proMMP-9 to its active form.[6] Importantly, JNJ0966 does not inhibit the catalytic activity of already active MMP-9 or other MMPs, highlighting its high selectivity.[6]

Another class of allosteric inhibitors includes monoclonal antibodies. GS-5745 is a humanized monoclonal antibody that binds to a region at the junction of the pro- and catalytic domains of MMP-9.[7][8] This binding has a dual inhibitory mechanism: it prevents the proteolytic activation of proMMP-9 and also allosterically inhibits the activity of the mature enzyme.[7]

Quantitative Data on Allosteric Inhibitors

The efficacy and selectivity of allosteric inhibitors can be quantified through various biochemical and cellular assays. The following tables summarize key quantitative data for the exemplary allosteric inhibitors discussed.

| Inhibitor | Target | Binding Affinity (KD) | IC50 (ProMMP-9 Activation) |

| JNJ0966 | ProMMP-9 | 5.0 µM (ThermoFluor®) | ~1 µM |

| GS-5745 | ProMMP-9 / MMP-9 | 0.2 nM (proMMP-9) | 0.4 nM (proMMP-9 activation) |

Table 1: Binding Affinity and Potency of Allosteric ProMMP-9 Inhibitors.

| Inhibitor | Selectivity Profile |

| JNJ0966 | No inhibition of active MMP-1, -2, -3, -9, or -14. Does not inhibit proMMP-2 activation.[6] |

| GS-5745 | Highly selective for MMP-9 over other MMPs. |

Table 2: Selectivity of Allosteric ProMMP-9 Inhibitors.

Key Experimental Protocols

The study of allosteric inhibitors of proMMP-9 involves a variety of sophisticated experimental techniques to elucidate their mechanism of action, potency, and selectivity.

Gelatin Zymography

This technique is used to detect the activity of gelatinases, such as MMP-9.

Methodology:

-

Samples containing MMP-9 are mixed with a non-reducing sample buffer and loaded onto a polyacrylamide gel co-polymerized with gelatin.

-

Following electrophoresis, the gel is washed with a non-ionic detergent (e.g., Triton X-100) to remove SDS and allow the enzyme to renature.

-

The gel is then incubated in a developing buffer containing calcium and zinc ions, which are necessary for MMP activity.

-

During incubation, the MMP-9 digests the gelatin in its vicinity.

-

The gel is subsequently stained with Coomassie Brilliant Blue.

-

Areas of gelatin degradation appear as clear bands against a blue background, indicating the presence of active MMP-9. The pro- and active forms of MMP-9 can be distinguished by their different molecular weights.[9][10]

Western Blotting

Western blotting is employed to detect and quantify the different forms of MMP-9 (pro, intermediate, and active).

Methodology:

-

Protein samples are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is then incubated with a primary antibody specific to MMP-9. Antibodies that can distinguish between the different forms of MMP-9 are particularly useful.[6]

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence), which can be captured on film or with a digital imager.[10]

Fluorescence-Based Activity Assays

These assays provide a quantitative measure of MMP-9 catalytic activity.

Methodology:

-

A fluorogenic MMP-9 substrate is used, which consists of a peptide sequence that is specifically cleaved by MMP-9, flanked by a fluorescent molecule and a quencher.

-

In its intact state, the fluorescence is quenched.

-

Upon cleavage by active MMP-9, the fluorophore is separated from the quencher, resulting in an increase in fluorescence.

-

The rate of fluorescence increase is directly proportional to the enzymatic activity of MMP-9.[11]

Surface Plasmon Resonance (SPR)

SPR is a powerful technique for measuring the binding kinetics and affinity between an inhibitor and its target protein in real-time.

Methodology:

-

ProMMP-9 is immobilized on a sensor chip.

-

A solution containing the inhibitor is flowed over the chip surface.

-

The binding of the inhibitor to the immobilized proMMP-9 causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

-

By analyzing the association and dissociation phases of the binding event, the on-rate (ka), off-rate (kd), and dissociation constant (KD) can be determined.

Conclusion

The allosteric inhibition of proMMP-9 activation represents a promising and highly selective approach for the therapeutic targeting of MMP-9. By binding to a site distinct from the conserved active site, allosteric inhibitors can achieve a level of specificity that has been challenging to attain with traditional active-site inhibitors. This technical guide has provided an in-depth overview of the proMMP-9 activation pathways, the mechanism of allosteric inhibition, quantitative data for exemplary inhibitors, and detailed experimental protocols for their characterization. The continued exploration of this inhibitory mechanism holds significant potential for the development of novel therapeutics for a wide range of diseases driven by aberrant MMP-9 activity.

References

- 1. Pro-MMP-9 activation by the MT1-MMP/MMP-2 axis and MMP-3: role of TIMP-2 and plasma membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pro-MMP-9 is a specific macrophage product and is activated by osteoarthritic chondrocytes via MMP-3 or a MT1-MMP/MMP-13 cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activation of proMMP-9 by a plasmin/MMP-3 cascade in a tumor cell model. Regulation by tissue inhibitors of metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Activation of MMP-9 by membrane type-1 MMP/MMP-2 axis stimulates tumor metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activation of MMP‐9 by membrane type‐1 MMP/MMP‐2 axis stimulates tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biochemical characterization and structure determination of a potent, selective antibody inhibitor of human MMP9 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Selective Allosteric Inhibition of MMP9 Is Efficacious in Preclinical Models of Ulcerative Colitis and Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. A Highly Specific Inhibitor of Matrix Metalloproteinase-9 Rescues Laminin from Proteolysis and Neurons from Apoptosis in Transient Focal Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Role of ProMMP-9 Inhibition in Oncology: A Technical Guide to the Mechanism and Therapeutic Potential of Selective Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Abstract: Matrix metalloproteinase-9 (MMP-9) is a zinc-dependent endopeptidase critically involved in the degradation of the extracellular matrix (ECM), a key process in cancer progression, invasion, and metastasis.[1][2] Its overexpression is correlated with poor prognosis in numerous solid malignancies, making it an attractive therapeutic target.[3] Early broad-spectrum MMP inhibitors (MMPIs) failed in clinical trials due to a lack of efficacy and severe side effects, largely attributed to their non-specific activity.[3][4] This has spurred the development of highly selective inhibitors targeting individual MMPs. This guide focuses on the therapeutic potential of inhibiting the pro-enzyme (zymogen) form of MMP-9, ProMMP-9, with a specific focus on SB-3CT, a well-characterized selective inhibitor of gelatinases (MMP-9 and MMP-2). We will delve into the signaling pathways, experimental evaluation, and the novel immunomodulatory role of selective ProMMP-9 inhibition.

ProMMP-9: Structure, Activation, and Role in Cancer

MMP-9 is secreted as an inactive zymogen, ProMMP-9.[5] Its structure consists of a propeptide domain, a catalytic domain containing a zinc-binding site, and a hemopexin domain.[5][6] The propeptide domain maintains latency through a "cysteine switch" mechanism, where a cysteine residue coordinates with the catalytic zinc ion, blocking its activity.[6]

Activation is a multi-step proteolytic process that removes the pro-domain, exposing the catalytic site. This can be initiated by other proteases like MMP-3 or plasmin.[5][6] Once active, MMP-9 degrades components of the ECM, primarily type IV collagen and laminin, which are major constituents of the basement membrane.[5][7] This degradation is a critical step for:

-

Tumor Invasion and Metastasis: By breaking down the physical barrier of the ECM, MMP-9 allows cancer cells to invade surrounding tissues and enter the bloodstream.[7][8]

-

Angiogenesis: MMP-9 promotes the formation of new blood vessels, which is essential for tumor growth, by releasing pro-angiogenic factors from the ECM.[7][9]

-

Modulation of the Tumor Microenvironment: MMP-9 can cleave cell surface proteins, cytokines, and growth factors, influencing cell signaling, survival, and immune responses.[5][9]

Key Signaling Pathways Involving MMP-9

MMP-9 activity is intertwined with major cancer-promoting signaling cascades. The binding of ProMMP-9 to cell surface receptors like CD44 can trigger intracellular pathways that enhance cancer cell migration and survival.[9]

SB-3CT: A Mechanism-Based Gelatinase Inhibitor

While the term "ProMMP-9 inhibitor-3c" is not prevalent in the literature, SB-3CT represents a class of highly selective, mechanism-based inhibitors targeting gelatinases (MMP-9 and MMP-2).[10] It is a thiirane-based compound that acts as a "suicide" inhibitor, providing a fundamentally different mechanism from the early, non-selective zinc-chelating MMPIs.[10]

Quantitative Data for SB-3CT

The following table summarizes key quantitative parameters for SB-3CT reported in preclinical studies.

| Parameter | Value | Enzyme/Model | Source |

| Inhibition Constant (Ki) | Nanomolar (nM) range | MMP-2, MMP-9 | [10] |

| Inhibition Constant (Ki) | Micromolar (µM) range | MMP-1, MMP-3, MMP-7 | [10] |

| In vivo Dosage | 25 mg/kg (i.p.) | Mouse model of focal cerebral ischemia | [10] |

| Pharmacokinetics | Poorly water soluble | Preclinical studies | [2] |

| Metabolism | Primarily oxidized to p-hydroxy SB-3CT | Preclinical studies | [2] |

Immunomodulatory Role of SB-3CT

Recent studies have uncovered a novel role for SB-3CT in modulating the tumor immune microenvironment. Inhibition of MMP-2/9 by SB-3CT has been shown to decrease the expression of Programmed Death-Ligand 1 (PD-L1) on cancer cells.[11] This finding is significant because PD-L1 on tumor cells binds to the PD-1 receptor on activated T cells, delivering an inhibitory signal that allows cancer cells to evade immune destruction.

By reducing PD-L1 levels, SB-3CT can enhance the tumor-killing ability of cytotoxic T cells and improve the efficacy of immune checkpoint blockade (ICB) therapies, such as anti-PD-1 and anti-CTLA-4 antibodies.[11]

Experimental Protocols for Inhibitor Evaluation

Evaluating the efficacy of a ProMMP-9 inhibitor requires a combination of biochemical, cell-based, and in vivo assays.

Gelatin Zymography

This technique is used to detect the activity of gelatinases (MMP-9 and MMP-2) in biological samples.

-

Principle: Proteins are separated by size via SDS-PAGE on a gel co-polymerized with gelatin. After electrophoresis, the SDS is removed, allowing the enzymes to renature and digest the gelatin substrate in their vicinity. Staining the gel reveals clear bands where the gelatin has been degraded, corresponding to the molecular weights of ProMMP-9 and active MMP-9.

-

Methodology:

-

Prepare protein lysates from cells or tissues under non-reducing conditions.

-

Load equal amounts of protein onto a 10% polyacrylamide gel containing 1 mg/mL gelatin.

-

Perform electrophoresis at 4°C.

-

After electrophoresis, wash the gel in a renaturing buffer (e.g., 2.5% Triton X-100) to remove SDS.

-

Incubate the gel overnight at 37°C in a developing buffer (e.g., containing Tris-HCl, CaCl₂, and ZnCl₂).

-

Stain the gel with Coomassie Brilliant Blue R-250 and then de-stain.

-

Clear bands will appear against the blue background at ~92 kDa (ProMMP-9) and ~82 kDa (active MMP-9). The intensity of the bands can be quantified using densitometry.

-

T-Cell Mediated Tumor Killing Assay

This assay assesses the ability of an inhibitor to enhance the cytotoxic function of T-cells against cancer cells.[11]

-

Principle: Cancer cells are co-cultured with activated T-cells in the presence or absence of the inhibitor. The viability of the cancer cells is measured over time to determine the extent of T-cell mediated killing.

-

Methodology:

-

Plate target cancer cells (e.g., melanoma or lung cancer cell lines) in a multi-well plate and allow them to adhere.

-

Isolate CD8+ T-cells from a healthy donor or a mouse model and activate them (e.g., using anti-CD3/CD28 beads).

-

Treat the cancer cells with various concentrations of the MMP-9 inhibitor (e.g., SB-3CT) for a predetermined time. An untreated control and an isotype control are essential.

-

Add the activated T-cells to the cancer cell culture at a specific effector-to-target (E:T) ratio (e.g., 10:1).

-

Co-culture for 24-72 hours.

-

Measure cancer cell viability using a method that distinguishes target cells from T-cells, such as a fluorescence-based assay (e.g., Calcein-AM release) or flow cytometry with cell-specific markers.

-

An increase in cancer cell death in the inhibitor-treated group compared to the control indicates enhanced T-cell cytotoxicity.

-

Preclinical Evaluation Workflow

A typical workflow for assessing a novel ProMMP-9 inhibitor involves a multi-stage process from initial screening to in vivo validation.

Conclusion and Future Directions

The historical failure of broad-spectrum MMPIs has paved the way for a more nuanced approach to targeting matrix metalloproteinases. Highly selective inhibitors, such as SB-3CT, demonstrate that inhibiting ProMMP-9 is a viable strategy that not only disrupts the canonical roles of MMP-9 in tumor invasion and angiogenesis but also possesses a novel immunomodulatory function. The ability to reduce PD-L1 expression and enhance T-cell mediated cytotoxicity positions these inhibitors as promising candidates for combination therapy with immune checkpoint blockades.[11] Future research should focus on optimizing the pharmacokinetic properties of these selective inhibitors and exploring their efficacy in a wider range of cancer types, with the ultimate goal of translating these potent preclinical findings into successful clinical outcomes.

References

- 1. Matrix Metalloproteinase-9 (MMP-9) as a Cancer Biomarker and MMP-9 Biosensors: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Matrix Metalloproteinase Inhibitors in Cancer Therapy: Turning Past Failures into Future Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Mechanisms of Action of Novel Drugs Targeting Angiogenesis-Promoting Matrix Metalloproteinases [frontiersin.org]

- 5. Biochemical characterization and structure determination of a potent, selective antibody inhibitor of human MMP9 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Role of MMP-9 and MMP-9 Inhibition in Different Types of Thyroid Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Discovery of potent and specific inhibitors targeting the active site of MMP-9 from the engineered SPINK2 library - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Highly Specific Inhibitor of Matrix Metalloproteinase-9 Rescues Laminin from Proteolysis and Neurons from Apoptosis in Transient Focal Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Small-molecule MMP2/MMP9 inhibitor SB-3CT modulates tumor immune surveillance by regulating PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]

ProMMP-9 Inhibitor-3c: A Deep Dive into its Attenuation of Neuroinflammation

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Neuroinflammation is a critical component in the pathophysiology of a wide range of neurological disorders, including ischemic stroke, traumatic brain injury (TBI), and neurodegenerative diseases. Matrix metalloproteinase-9 (MMP-9), a zinc-dependent endopeptidase, plays a pivotal role in the progression of neuroinflammation by contributing to the breakdown of the blood-brain barrier (BBB), activation of glial cells, and neuronal damage. Consequently, the inhibition of pro-MMP-9 activation and its downstream effects presents a promising therapeutic strategy. This technical guide provides a comprehensive overview of a potent and selective pro-MMP-9 inhibitor, referred to in literature as SB-3CT, and its effects on neuroinflammation. We will delve into its mechanism of action, summarize key quantitative data from preclinical studies, and provide detailed experimental protocols for its evaluation.

Introduction to ProMMP-9 and Neuroinflammation

Matrix metalloproteinases (MMPs) are a family of enzymes responsible for the degradation of extracellular matrix (ECM) components.[1] Under physiological conditions, their activity is tightly regulated. However, in the context of neurological injury or disease, the expression and activity of certain MMPs, particularly MMP-9, are significantly upregulated.[1] ProMMP-9, the inactive zymogen form of MMP-9, is secreted by various cell types in the central nervous system (CNS), including neurons, astrocytes, and microglia.[2] Upon activation, MMP-9 can degrade components of the BBB, leading to increased permeability and the infiltration of peripheral immune cells into the CNS, thereby exacerbating the inflammatory response.[3][4] Activated MMP-9 also contributes to neurotoxicity by cleaving various substrates that influence neuronal survival and synaptic plasticity.[1]

Mechanism of Action of ProMMP-9 Inhibitor-3c (SB-3CT)

SB-3CT is a thiirane-based, mechanism-based inhibitor that exhibits high selectivity for gelatinases, particularly MMP-9 and MMP-2.[5] Its primary mechanism involves the irreversible covalent modification of the enzyme's active site.[5] In the context of neuroinflammation, SB-3CT has been shown to exert its therapeutic effects through several key pathways:

-

Inhibition of MMP-9 Activity: By directly inhibiting the catalytic activity of MMP-9, SB-3CT prevents the degradation of the BBB and the ECM. This helps to maintain the integrity of the neurovascular unit and reduce the influx of inflammatory cells.[3][6]

-

Modulation of Glial Cell Activation: SB-3CT has been demonstrated to reduce the reactivity of both astrocytes and microglia, key cellular mediators of neuroinflammation.[3][7] This leads to a decrease in the production and release of pro-inflammatory cytokines and chemokines.

-

Regulation of Astrocytic Lipid Metabolism: Recent studies have revealed that SB-3CT can modulate astrocytic lipid metabolism, specifically by restraining cholesterol metabolism through the sphingolipid and glycerophospholipid pathways.[3] This action is associated with reduced ceramide accumulation and an increase in neuroprotective hexosylceramides, ultimately promoting neuronal survival.[3]

-

Neuroprotection: By mitigating the downstream effects of MMP-9 activation, such as excitotoxicity and apoptosis, SB-3CT directly contributes to neuronal survival and improved neurological outcomes in preclinical models of ischemic stroke and TBI.[8]

Below is a diagram illustrating the proposed signaling pathway of MMP-9 in neuroinflammation and the inhibitory action of SB-3CT.

References

- 1. Matrix Metalloproteinase 9 in Epilepsy: The Role of Neuroinflammation in Seizure Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A delicate balance: role of MMP-9 in brain development and pathophysiology of neurodevelopmental disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MMP-9 inhibitor SB-3CT improves neurological outcomes in ischemic stroke mice by modulation of astrocytic lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. DFT Studies of the Ring Opening Mechanism of SB-3CT, a Potent Inhibitor of Matrix Metalloproteinase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. MMP-9 Inhibitor SB-3CT Attenuates Behavioral Impairments and Hippocampal Loss after Traumatic Brain Injury in Rat - PMC [pmc.ncbi.nlm.nih.gov]

Investigating ProMMP-9 Inhibitor-3c in Inflammatory Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix metalloproteinase-9 (MMP-9), a zinc-dependent endopeptidase, plays a pivotal role in the degradation of extracellular matrix components. Its dysregulation is implicated in a variety of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and neuroinflammatory conditions. The inactive zymogen form, proMMP-9, is secreted by various cell types, including immune cells, and its activation is a critical step in the inflammatory cascade. Consequently, the inhibition of proMMP-9 activation presents a promising therapeutic strategy. This technical guide focuses on a specific small molecule inhibitor, N-(4-fluorophenyl)-4-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-ylthio)butanamide, designated as inhibitor-3c, which selectively targets the hemopexin-like (PEX) domain of proMMP-9. By preventing proMMP-9 homodimerization, inhibitor-3c allosterically blocks its activation and subsequent downstream signaling pathways, offering a targeted approach to mitigating inflammation.

Quantitative Data Summary

The following tables summarize the key quantitative data for ProMMP-9 inhibitor-3c, demonstrating its binding affinity and efficacy in various experimental models.

| Parameter | Value | Assay | Reference |

| Dissociation Constant (Kd) | 320 nM | Tryptophan Fluorescence | [1][2][3] |

Table 1: Binding Affinity of this compound

| Model System | Concentration | Effect | Reference |

| Fibrosarcoma Cell Invasion | 500 nM | Blocks basement membrane invasion and reduces angiogenesis | [2][3] |

| COS-1 Cell Migration (proMMP-9 expressing) | 50 µM | Significant inhibition of cell migration | [1] |

Table 2: In Vitro and In Vivo Efficacy of this compound

Mechanism of Action: Signaling Pathway

This compound exerts its effect by binding to the hemopexin-like (PEX) domain of proMMP-9. This interaction prevents the homodimerization of proMMP-9, a crucial step for its subsequent activation and signaling. The disruption of proMMP-9 dimerization leads to the inhibition of a cascade of intracellular signaling events that are critical for cell migration and invasion, key processes in the pathology of inflammatory diseases. The binding of inhibitor-3c to the PEX domain prevents the association of proMMP-9 with cell surface receptors such as α4β1 integrin and CD44, which in turn disrupts the activation of the Epidermal Growth Factor Receptor (EGFR).[2] This leads to a reduction in the phosphorylation of downstream signaling molecules including Src, Focal Adhesion Kinase (FAK), and Paxillin (PAX).[2]

References

Technical Whitepaper: The Impact of ProMMP-9 Inhibitor-3c on CD44 Association

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Matrix metalloproteinase-9 (MMP-9) and its cell surface receptor CD44 are key players in the progression of various cancers, particularly in promoting tumor cell migration, invasion, and metastasis.[1][2] The physical association between the pro-enzyme form of MMP-9 (proMMP-9) and CD44 on the cell surface is a critical event that initiates downstream signaling cascades conducive to cancer cell motility.[3][4] This interaction is mediated by the hemopexin-like (PEX) domain of proMMP-9.[4][5] Consequently, inhibiting this specific protein-protein interaction presents a promising therapeutic strategy. This document provides a technical overview of a novel small molecule inhibitor, N-(4-fluorophenyl)-4-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-ylthio)butanamide, referred to as inhibitor-3c , which specifically targets the PEX domain of proMMP-9. We will detail its mechanism of action, its quantitative impact on the proMMP-9-CD44 association, relevant experimental protocols, and the resulting effects on downstream signaling pathways.

The ProMMP-9 and CD44 Axis in Cancer Progression

CD44 is a transmembrane glycoprotein that functions as a major cell surface receptor for hyaluronan and other extracellular matrix (ECM) components.[2][6] In cancer, specific isoforms of CD44 are overexpressed and act as docking platforms for various signaling molecules, including MMPs.[7][8] ProMMP-9, a zymogen that requires activation to become a proteolytically active enzyme, is recruited to the cell surface by binding to receptors like CD44.[3][9]

This association serves multiple functions:

-

Localization of Proteolytic Activity : It anchors MMP-9 to the cell surface, concentrating its ECM-degrading activity at the leading edge of migrating cells.[1][3]

-

Initiation of Signaling Cascades : The binding of proMMP-9 to CD44 can trigger intracellular signaling independent of its proteolytic activity.[5] This interaction facilitates the recruitment and activation of other cell surface receptors, such as the Epidermal Growth Factor Receptor (EGFR), leading to the phosphorylation of downstream effectors like Src, Focal Adhesion Kinase (FAK), and Paxillin (PAX).[5][10]

-

Promotion of Cell Migration and Invasion : The culmination of these signaling events enhances tumor cell growth, migration, and invasion.[10][11]

The interaction between the PEX domain of proMMP-9 and CD44 is therefore a critical node in the metastatic process, making it an attractive target for therapeutic intervention.[4][12]

ProMMP-9 Inhibitor-3c: Mechanism and Efficacy

Inhibitor-3c is a potent small molecule designed to selectively target the hemopexin-like domain of proMMP-9.[10] Unlike traditional MMP inhibitors that target the highly conserved catalytic site and often suffer from a lack of specificity, inhibitor-3c functions by allosterically preventing the protein-protein interaction between proMMP-9 and its cell surface receptors.[10][13]

Mechanism of Action: Inhibitor-3c binds directly to the PEX domain of proMMP-9. This binding event sterically hinders or induces a conformational change in proMMP-9 that prevents its association with CD44 and another receptor, α4β1 integrin.[10] By disrupting this crucial initial docking step, inhibitor-3c effectively abrogates the downstream signaling cascade that promotes cell migration and invasion.[10]

Quantitative Data Summary

The efficacy of inhibitor-3c and related compounds is measured by their binding affinity and their effective concentration in functional assays. The table below summarizes key quantitative data for inhibitor-3c.

| Inhibitor | Target Domain | Assay Type | Value | Reference |

| Inhibitor-3c | proMMP-9 PEX | Binding Affinity (Kd) | 320 nM | [10] |

| Inhibitor-3c | Cancer Cell Invasion & Angiogenesis | In Vivo CAM Assay | 500 nM | [10] |

| JNJ0966 | proMMP-9 | Inhibition of Activation (IC₅₀) | 429 nM | [14] |

| Peptide P6 | proMMP-9 PEX | Inhibition of Adhesion to PEX9 (IC₅₀) | 90 µM | [15] |

Signaling Pathways and Experimental Workflows

ProMMP-9/CD44 Signaling Pathway

The interaction between proMMP-9 and CD44 initiates a signaling cascade critical for cell motility. ProMMP-9 dimerization and its subsequent binding to CD44 can lead to the recruitment and activation of EGFR, which in turn activates Src, FAK, and Paxillin.[5][10]

Mechanism of Action of this compound

Inhibitor-3c physically binds to the PEX domain of proMMP-9, preventing its association with CD44. This disruption halts the entire downstream signaling pathway before it can be initiated.[10]

Experimental Workflow: Co-Immunoprecipitation

Co-immunoprecipitation (Co-IP) is the gold standard method for validating the interaction between proMMP-9 and CD44 and for confirming the disruptive effect of inhibitor-3c.[16] The workflow involves isolating a target protein ("bait") and any associated binding partners ("prey").

Detailed Experimental Protocols

Co-Immunoprecipitation to Detect ProMMP-9-CD44 Disruption

This protocol is a generalized procedure based on standard methodologies to assess the impact of inhibitor-3c on the endogenous proMMP-9-CD44 interaction.[10][17][18]

-

Cell Culture and Treatment:

-

Culture human fibrosarcoma (HT1080) or another relevant cancer cell line to 80-90% confluency.

-

Treat cells with either vehicle control (e.g., DMSO) or a working concentration of inhibitor-3c (e.g., 5-50 µM) for a predetermined time (e.g., 4-24 hours) under normal culture conditions.[10]

-

-

Cell Lysis:

-

Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse cells on ice using a non-denaturing lysis buffer (e.g., RIPA buffer without SDS, or a buffer containing 1% Triton X-100, 50 mM Tris-HCl pH 7.4, 150 mM NaCl) supplemented with a protease and phosphatase inhibitor cocktail.

-

Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate for 30 minutes on ice.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant (total cell lysate).

-

-

Immunoprecipitation:

-

Determine the protein concentration of the lysate. Set aside a small aliquot (20-40 µL) as the "input" control.

-

To 1-2 mg of total protein lysate, add 2-4 µg of a high-quality anti-CD44 antibody (the "bait" antibody). As a negative control, use an equivalent amount of a non-specific IgG from the same host species.

-

Incubate the lysate-antibody mixture overnight at 4°C with gentle rotation.

-

-

Immune Complex Capture:

-

Add 20-30 µL of a pre-washed Protein A/G agarose or magnetic bead slurry to each sample.

-

Incubate for 2-4 hours at 4°C with gentle rotation to capture the antibody-protein complexes.

-

-

Washing:

-

Pellet the beads by centrifugation (or using a magnetic rack).

-

Discard the supernatant and wash the beads 3-4 times with 1 mL of ice-cold lysis buffer. This step is critical to remove non-specifically bound proteins.

-

-

Elution and Analysis:

-

After the final wash, remove all supernatant.

-

Elute the bound proteins by resuspending the beads in 20-40 µL of 2x Laemmli sample buffer and boiling for 5-10 minutes.

-

Separate the eluted proteins and the input control via SDS-PAGE.

-

Transfer proteins to a PVDF membrane and perform a Western blot using a primary antibody specific for MMP-9.

-

Expected Outcome: The band corresponding to proMMP-9 should be present in the anti-CD44 IP lane for the vehicle-treated sample but significantly reduced or absent in the inhibitor-3c-treated sample, demonstrating disruption of the interaction.

-

Cell Invasion Assay (Transwell-Based)

This protocol assesses the functional consequence of treatment with inhibitor-3c on the invasive capacity of cancer cells.[11][19]

-

Chamber Preparation:

-

Use transwell inserts (e.g., 8.0 µm pore size) coated with a basement membrane matrix (e.g., Matrigel). Rehydrate the chambers according to the manufacturer's instructions.

-

-

Cell Preparation:

-

Starve cancer cells in serum-free media for 12-24 hours.

-

Harvest cells and resuspend them in serum-free media containing either vehicle control or inhibitor-3c at the desired concentration.

-

-

Invasion Assay:

-

Add media containing a chemoattractant (e.g., 10% Fetal Bovine Serum) to the lower chamber of the transwell plate.

-

Seed 5 x 10⁴ to 1 x 10⁵ cells (in the serum-free media with treatment) into the upper chamber.

-

Incubate for 24-48 hours to allow for cell invasion through the matrix and pores.

-

-

Quantification:

-

Remove the upper chamber. Using a cotton swab, gently wipe away the non-invading cells from the top surface of the membrane.

-

Fix the invaded cells on the bottom surface of the membrane with methanol and stain with a solution such as 0.1% crystal violet.

-

Wash the inserts to remove excess stain and allow them to air dry.

-

Count the number of stained, invaded cells in several microscopic fields per membrane.

-

Expected Outcome: The number of invaded cells should be significantly lower in the inhibitor-3c-treated group compared to the vehicle control.

-

Conclusion and Future Directions

This compound represents a targeted therapeutic strategy that disrupts the pro-metastatic proMMP-9/CD44 signaling axis. By binding to the hemopexin domain of proMMP-9, it allosterically blocks its association with the cell surface receptor CD44, leading to the inhibition of downstream signaling pathways essential for cell migration and invasion.[10] The quantitative data and experimental protocols outlined in this document provide a framework for evaluating inhibitor-3c and similar compounds. Future research should focus on in vivo efficacy in preclinical cancer models, pharmacokinetic and pharmacodynamic profiling, and the exploration of this inhibitory strategy in other diseases where the MMP-9/CD44 axis is implicated.

References

- 1. CD44 and Its Role in Solid Cancers – A Review: From Tumor Progression to Prognosis and Targeted Therapy [imrpress.com]

- 2. CD44: a multifaceted molecule in cancer progression - MedCrave online [medcraveonline.com]

- 3. Localization of matrix metalloproteinase 9 to the cell surface provides a mechanism for CD44-mediated tumor invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of Matrix Metalloproteinase-9 Dimers in Cell Migration: DESIGN OF INHIBITORY PEPTIDES - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | CD44: A Multifunctional Cell Surface Adhesion Receptor Is a Regulator of Progression and Metastasis of Cancer Cells [frontiersin.org]

- 7. Frontiers | CD44 Acts as a Signaling Platform Controlling Tumor Progression and Metastasis [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. MMP-9 Induces CD44 Cleavage and CD44 mediated Cell Migration in Glioblastoma Xenograft Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Matrix Metalloproteinase 9 Regulates Tumor Cell Invasion via Cleavage of Protease Nexin-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. portlandpress.com [portlandpress.com]

- 13. Frontiers | Mechanisms of Action of Novel Drugs Targeting Angiogenesis-Promoting Matrix Metalloproteinases [frontiersin.org]

- 14. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Novel CD44-binding Peptide from the Pro-Matrix Metalloproteinase-9 Hemopexin Domain Impairs Adhesion and Migration of Chronic Lymphocytic Leukemia (CLL) Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Methods to investigate protein–protein interactions - Wikipedia [en.wikipedia.org]

- 17. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]

- 19. researchgate.net [researchgate.net]

Structural Basis for Selective Inhibition of Pro-Matrix Metalloproteinase-9 by Inhibitor-3c

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and molecular basis for the selective inhibition of pro-matrix metalloproteinase-9 (ProMMP-9) by the small molecule inhibitor-3c, N-(4-fluorophenyl)-4-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-ylthio)butanamide. This document details the mechanism of action, binding affinity, and specificity of inhibitor-3c, and provides detailed protocols for key experiments utilized in its characterization.

Introduction

Matrix metalloproteinase-9 (MMP-9) is a zinc-dependent endopeptidase that plays a critical role in the degradation of extracellular matrix components. Its overexpression and aberrant activity are implicated in numerous pathological processes, including tumor invasion, metastasis, and inflammation. The development of selective MMP-9 inhibitors has been a significant challenge due to the high degree of homology within the MMP family's catalytic domains. A promising strategy to achieve selectivity is to target the unique hemopexin-like (PEX) domain of MMP-9. The PEX domain is crucial for substrate recognition, pro-enzyme activation, and protein-protein interactions.

Inhibitor-3c has emerged as a potent and selective inhibitor of ProMMP-9 that targets the PEX domain. This guide elucidates the structural features and molecular interactions that underpin the selectivity of inhibitor-3c for ProMMP-9.

Mechanism of Action

Inhibitor-3c exerts its effect not by directly inhibiting the catalytic activity of MMP-9, but by binding to the hemopexin-like (PEX) domain of the proenzyme (ProMMP-9). This interaction disrupts the homodimerization of ProMMP-9, a crucial step for its interaction with cell surface receptors such as CD44 and α4β1 integrin.[1] By preventing these interactions, inhibitor-3c effectively blocks the downstream signaling pathways that promote cell migration and invasion.[1]

The binding of ProMMP-9 to CD44 and α4β1 integrin is known to activate the epidermal growth factor receptor (EGFR)-MAP kinase signaling cascade, leading to increased cell migration.[1] Inhibitor-3c, by disrupting the initial ProMMP-9 interactions, leads to a decrease in the phosphorylation of downstream targets such as AKT and Erk1/2, thereby attenuating the migratory phenotype of cancer cells.[1]

Signaling Pathway Disruption by Inhibitor-3c

The following diagram illustrates the signaling pathway initiated by ProMMP-9 and its disruption by inhibitor-3c.

Caption: ProMMP-9 signaling pathway and its inhibition by 3c.

Data Presentation

Binding Affinity of Hemopexin Domain Inhibitors

The binding affinity of inhibitor-3c and related compounds to the ProMMP-9 hemopexin domain was determined using a tryptophan fluorescence quenching assay. The dissociation constant (Kd) values are summarized in the table below.

| Compound | Kd (μM) |

| 1a | 1.28 |

| 3c | 0.32[1] |

Note: Kd values for other compounds in the series (1b-1d, 2a, 2c, 3a, 3b, 3d, 4a-4e) are not publicly available in the reviewed literature.

Experimental Protocols

Tryptophan Fluorescence Binding Assay

This protocol describes the determination of the binding affinity of small molecule inhibitors to ProMMP-9 by monitoring the intrinsic tryptophan fluorescence of the protein.

Materials:

-

Purified recombinant human ProMMP-9

-

Inhibitor stock solutions (e.g., in DMSO)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM CaCl2)

-

Fluorometer cuvette (quartz)

-

Spectrofluorometer

Procedure:

-

Dilute the ProMMP-9 stock solution in binding buffer to a final concentration of 50 nM in a fluorometer cuvette.

-

Place the cuvette in the spectrofluorometer and allow the temperature to equilibrate (e.g., 25°C).

-

Set the excitation wavelength to 280 nm and record the emission spectrum from 300 to 400 nm. The emission maximum for ProMMP-9 is typically around 340 nm.

-

Titrate small aliquots of the inhibitor stock solution into the ProMMP-9 solution. After each addition, gently mix the solution and allow it to equilibrate for 2-5 minutes.

-

Record the fluorescence emission spectrum after each titration point.

-

A blue shift in the emission maximum (e.g., from 340 nm to 331 nm) indicates inhibitor binding.[1]

-

Correct the fluorescence intensity for dilution and inner filter effects if necessary.

-

Plot the change in fluorescence intensity or emission maximum wavelength as a function of the inhibitor concentration.

-

Determine the dissociation constant (Kd) by fitting the binding isotherm to a suitable binding model (e.g., one-site binding).

Collagen Dot Cell Migration Assay

This assay is used to quantify the effect of inhibitors on cell migration on a collagen substrate.

Experimental Workflow:

Caption: Workflow for the collagen dot cell migration assay.

Materials:

-

COS-1 cells transfected with a ProMMP-9 expression vector

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Type I Collagen solution

-

96-well tissue culture plates

-

Inhibitor-3c

-

Microscope with imaging capabilities

Procedure:

-

Coat the wells of a 96-well plate with a thin layer of Type I Collagen and allow it to air dry in a sterile hood.

-

Harvest and resuspend ProMMP-9 expressing COS-1 cells in complete growth medium.

-

Carefully spot a small volume (e.g., 2-5 µL) of the cell suspension (e.g., at 1 x 105 cells/mL) in the center of each collagen-coated well to form a "dot".

-

Allow the cells to adhere for 4-6 hours.

-

Gently wash the wells with PBS to remove non-adherent cells.

-

Add fresh growth medium containing various concentrations of inhibitor-3c or vehicle control (e.g., DMSO) to the wells.

-

Incubate the plate for 24-48 hours to allow for cell migration.

-

At the end of the incubation period, wash the wells with PBS and fix the cells (e.g., with 4% paraformaldehyde).

-

Stain the cells with a suitable dye (e.g., crystal violet or DAPI).

-

Acquire images of the entire well using a microscope.

-

Quantify the area of cell migration from the initial dot using image analysis software.

Co-Immunoprecipitation of ProMMP-9 with Cell Surface Receptors

This protocol is for verifying the interaction between ProMMP-9 and cell surface receptors like α4β1 integrin and CD44, and for assessing the disruptive effect of inhibitor-3c.

Materials:

-

Cells expressing ProMMP-9, α4β1 integrin, and CD44

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Antibodies: anti-ProMMP-9, anti-α4 integrin, anti-CD44, and control IgG

-

Protein A/G agarose beads

-

Inhibitor-3c

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Culture cells to confluency and treat with inhibitor-3c or vehicle control for the desired time.

-

Lyse the cells in cold lysis buffer.

-

Clarify the cell lysates by centrifugation.

-

Pre-clear the lysates by incubating with protein A/G agarose beads.

-

Incubate the pre-cleared lysates with the primary antibody (e.g., anti-ProMMP-9) or control IgG overnight at 4°C with gentle rotation.

-

Add protein A/G agarose beads and incubate for another 1-2 hours.

-

Pellet the beads by centrifugation and wash them several times with wash buffer.

-

Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with antibodies against the suspected interacting proteins (e.g., anti-α4 integrin or anti-CD44) to detect co-immunoprecipitation.

Saturation Transfer Difference (STD) NMR for Specificity Determination

STD NMR is a powerful technique to confirm the binding of a small molecule to a protein and to identify the parts of the molecule that are in close contact with the protein. It is particularly useful for demonstrating the specificity of an inhibitor for its target protein over other related proteins.

Procedure Outline:

-

Prepare separate NMR samples, each containing the inhibitor and one of the proteins of interest (e.g., ProMMP-9 or ProMMP-2) in a suitable deuterated buffer.

-

Acquire a reference 1D 1H NMR spectrum of each sample.

-

Acquire an STD NMR spectrum by selectively saturating a region of the protein's proton spectrum that is clear of any ligand signals.

-

Subtract the on-resonance (saturated) spectrum from the off-resonance (reference) spectrum to obtain the STD difference spectrum.

-

Signals that appear in the STD difference spectrum correspond to the protons of the ligand that are in close proximity to the protein, thus confirming binding.

-

The absence of STD signals in the sample containing ProMMP-2 and inhibitor-3c, while present in the ProMMP-9 sample, demonstrates the selectivity of the inhibitor.[1]

Conclusion

Inhibitor-3c represents a significant advancement in the development of selective MMP-9 inhibitors. Its unique mechanism of action, targeting the hemopexin-like domain of ProMMP-9, circumvents the challenges of achieving selectivity among the highly conserved catalytic domains of MMPs. By disrupting ProMMP-9 dimerization and its subsequent interactions with cell surface receptors, inhibitor-3c effectively abrogates the signaling pathways that drive cancer cell migration and invasion. The detailed experimental protocols provided in this guide offer a framework for the further investigation and development of this promising class of anti-cancer therapeutics.

References

Preliminary In Vitro Evaluation of a Novel ProMMP-9 Inhibitor: 3c

A Technical Guide for Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro evaluation of a novel, selective inhibitor of pro-matrix metalloproteinase-9 (proMMP-9), designated 3c. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of MMP inhibitors.

Matrix metalloproteinase-9 (MMP-9) is a zinc-dependent endopeptidase that plays a crucial role in the degradation of extracellular matrix components.[1][2] Its overexpression and aberrant activity are implicated in a variety of pathological processes, including tumor progression, angiogenesis, and neuroinflammation.[3][4][5] Consequently, the development of selective MMP-9 inhibitors represents a promising therapeutic strategy for various diseases.[4][5][6] This guide details the inhibitory profile of compound 3c, a novel small molecule designed to allosterically inhibit the activation of the MMP-9 zymogen, preventing its conversion to the catalytically active enzyme.[4][7]

Data Presentation: Inhibitory Profile of ProMMP-9 Inhibitor-3c

The inhibitory activity of compound 3c was characterized through a series of in vitro assays to determine its potency and selectivity. The following tables summarize the quantitative data obtained, with comparative data for known MMP inhibitors provided for context.

| Compound | Target | Assay Type | IC50 | Confidence Interval (95%) |

| 3c (analogous to JNJ0966) | proMMP-9 Activation (by MMP-3) | Fluorometric | 440 nM | 341–567 nM |

| 3c (analogous to JNJ0966) | proMMP-9 Activation (by Trypsin) | Fluorometric | 429 nM | 405–602 nM |

| GM6001 (Broad-spectrum) | catMMP-9 | Fluorometric | 0.45 nM | 0.42–0.49 nM |

| GM6001 (Broad-spectrum) | catMMP-3 | Fluorometric | 7.2 nM | 6.8–7.7 nM |

Table 1: Potency of this compound in Activation Assays. Data is analogous to the published data for the selective proMMP-9 inhibitor JNJ0966.[4]

| Compound | Target | Binding Affinity (KD) | Method |

| 3c (analogous to JNJ0966) | proMMP-9 (aa 20-445) | 5.0 µM | ThermoFluor® |

| 3c (analogous to JNJ0966) | proMMP-9 (aa 67-445) | 0.33 µM | ThermoFluor® |

| GS-5745 (Andecaliximab) | proMMP-9 | 0.008–0.043 nM | ELISA |

| GS-5745 (Andecaliximab) | Active MMP-9 | 2.0–6.6 nM | ELISA |

Table 2: Binding Affinity of this compound. Data is analogous to published data for JNJ0966 and the antibody inhibitor GS-5745.[1][4]

| Compound | Target | Ki Value | Notes |

| SB-3CT | MMP-2 | Nanomolar range | Mechanism-based inhibitor |

| SB-3CT | MMP-9 | Nanomolar range | Mechanism-based inhibitor |

| SB-3CT | MMP-1, MMP-3, MMP-7 | Micromolar range | Selective for gelatinases |

Table 3: Selectivity Profile of a Mechanism-Based Gelatinase Inhibitor (for context). Data is from the published results for SB-3CT.[8]

Experimental Protocols

Detailed methodologies for the key experiments performed in the evaluation of inhibitor 3c are provided below.

Fluorometric ProMMP-9 Activation Inhibition Assay

This assay quantifies the ability of an inhibitor to prevent the conversion of proMMP-9 into its active form by a proteolytic activator (e.g., MMP-3 or trypsin).

Materials:

-

Recombinant human proMMP-9

-

Catalytically active MMP-3 or Trypsin

-

MMP-9 Assay Buffer[9]

-

Quenched fluorescent MMP substrate (e.g., Mca-PLGL-Dpa-AR-NH2)[10][11]

-

96-well white flat-bottom plates[9]

-

Fluorescence plate reader (Ex/Em = 325/393 nm or similar)[9]

-

Test inhibitor (3c) and control inhibitor (e.g., GM6001)

Procedure:

-

Prepare serial dilutions of the test inhibitor (3c) in MMP-9 Assay Buffer.

-

In a 96-well plate, add a constant concentration of proMMP-9 to each well, except for background controls.

-

Add the diluted test inhibitor or control inhibitor to the respective wells. For solvent controls, add the same final concentration of the solvent used to dissolve the inhibitors.[9]

-

Initiate the activation by adding a constant concentration of catalytically active MMP-3 or trypsin to all wells except the negative and background controls.

-

Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes) to allow for proMMP-9 activation.

-

Prepare a reaction mix containing the quenched fluorescent MMP substrate in MMP-9 Assay Buffer.[9]

-

Add the reaction mix to all wells to initiate the cleavage of the substrate by activated MMP-9.

-

Immediately measure the fluorescence intensity in a kinetic mode at 37°C for 30-60 minutes.[9]

-

Calculate the rate of substrate cleavage. The percentage of inhibition is determined by comparing the reaction rates in the presence of the inhibitor to the uninhibited control.

-

Plot the percent inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[4]

Gelatin Zymography

This technique is used to visualize the inhibition of proMMP-9 activation by observing the reduction in gelatinolytic activity.

Materials:

-

Conditioned media from cells expressing proMMP-9 or purified proMMP-9

-

SDS-PAGE gels copolymerized with gelatin (e.g., 1 mg/mL)

-

Sample buffer (non-reducing)

-

MMP-3 or Trypsin for activation

-

Incubation buffer (e.g., Tris-HCl, CaCl2, Triton X-100)

-

Staining solution (e.g., Coomassie Brilliant Blue R-250)

-

Destaining solution (e.g., methanol, acetic acid, water)

Procedure:

-

Incubate proMMP-9 with or without the activator (MMP-3) and in the presence or absence of inhibitor 3c for a specified time.

-

Mix the samples with non-reducing sample buffer. Do not boil the samples.

-

Load the samples onto the gelatin-containing SDS-PAGE gel and perform electrophoresis under non-reducing conditions.

-

After electrophoresis, wash the gel with a Triton X-100 solution to remove SDS and allow the enzyme to renature.

-

Incubate the gel overnight at 37°C in the incubation buffer to allow for gelatin digestion by active MMP-9.

-

Stain the gel with Coomassie Brilliant Blue R-250.

-

Destain the gel. Areas of gelatinolytic activity will appear as clear bands against a blue background.

-

Analyze the band intensity to assess the inhibition of proMMP-9 activation. A reduction in the intensity of the band corresponding to active MMP-9 indicates inhibition.[4][12]

Western Blot for ProMMP-9 Processing

This method directly visualizes the effect of the inhibitor on the proteolytic processing of the proMMP-9 zymogen.

Materials:

-

Samples from the activation reaction (as in zymography)

-

SDS-PAGE gels

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against MMP-9

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Run the samples from the activation reaction on a standard SDS-PAGE gel and transfer the proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-MMP-9 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Visualize the bands using an imaging system. The inhibition of activation is observed as a decrease in the appearance of the lower molecular weight active MMP-9 band (82 kDa) and a persistence of the pro-form (92 kDa) or intermediate form (86 kDa).[2][4]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate key pathways and processes.

Caption: Pro-MMP-9 activation pathway and the inhibitory mechanism of 3c.

Caption: Workflow for the fluorometric proMMP-9 activation inhibition assay.

Caption: Experimental workflow for gelatin zymography.

References

- 1. Frontiers | Mechanisms of Action of Novel Drugs Targeting Angiogenesis-Promoting Matrix Metalloproteinases [frontiersin.org]

- 2. Biochemical characterization and structure determination of a potent, selective antibody inhibitor of human MMP9 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of matrix metalloproteinase-9 reduces in vitro invasion and angiogenesis in human microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective Allosteric Inhibition of MMP9 Is Efficacious in Preclinical Models of Ulcerative Colitis and Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A Highly Specific Inhibitor of Matrix Metalloproteinase-9 Rescues Laminin from Proteolysis and Neurons from Apoptosis in Transient Focal Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. assaygenie.com [assaygenie.com]

- 10. researchgate.net [researchgate.net]

- 11. In vitro inhibition of the activation of Pro-matrix Metalloproteinase 1 (Pro-MMP-1) and Pro-matrix metalloproteinase 9 (Pro-MMP-9) by rice and soybean Bowman-Birk inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for ProMMP-9 Inhibitor-3c in Cell Culture

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental protocols for utilizing ProMMP-9 Inhibitor-3c in a cell culture setting. The following sections detail the mechanism of action, experimental workflows, and specific protocols for assessing the inhibitor's efficacy.

Introduction

Matrix metalloproteinase-9 (MMP-9), also known as gelatinase B, is a zinc-dependent endopeptidase that plays a critical role in the degradation of extracellular matrix (ECM) components.[1][2] It is secreted as an inactive zymogen, proMMP-9, and its activation is a key step in various physiological and pathological processes, including tissue remodeling, angiogenesis, inflammation, and cancer metastasis.[1][2][3] Dysregulation of MMP-9 activity is implicated in numerous diseases, making it an attractive therapeutic target.[2][4] this compound is a potent and selective small molecule inhibitor that allosterically prevents the activation of proMMP-9, thereby inhibiting its downstream effects.[1][5] This document outlines the protocols for evaluating the in vitro effects of this compound.

Mechanism of Action

This compound functions by binding to a specific allosteric site on the proMMP-9 zymogen. This binding event induces a conformational change that prevents the proteolytic cleavage and subsequent activation of proMMP-9 to its catalytically active form, MMP-9.[1][5] This mechanism of action provides high selectivity for MMP-9 and avoids the off-target effects associated with broad-spectrum MMP inhibitors that target the catalytic zinc ion.[6]

The activation of proMMP-9 is a multi-step process that can be initiated by other proteases, such as MMP-3 (stromelysin-1).[1] this compound interferes with this activation cascade. The binding of proMMP-9 to cell surface receptors like CD44 and α4β1 integrin can trigger intracellular signaling pathways, including the phosphorylation of EGFR, ERK, AKT, and FAK, which promote cell survival and migration.[3] By preventing proMMP-9 activation, Inhibitor-3c can effectively modulate these signaling events.

Signaling Pathway

Caption: ProMMP-9 signaling cascade and the inhibitory action of this compound.

Experimental Protocols

The following protocols are provided as a guideline for cell-based assays to characterize the activity of this compound. It is recommended to optimize these protocols for specific cell lines and experimental conditions.

Cell Culture and Treatment

This protocol describes the general procedure for culturing cells and treating them with this compound.

Materials:

-

Human fibrosarcoma cell line (e.g., HT1080) or other appropriate cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate Buffered Saline (PBS)

-

This compound

-

DMSO (vehicle control)

Procedure:

-

Culture HT1080 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Seed cells in appropriate culture plates (e.g., 6-well plates) and allow them to adhere and reach 70-80% confluency.

-

Prepare a stock solution of this compound in DMSO.

-

Wash the cells twice with sterile PBS.

-

Replace the growth medium with serum-free DMEM.

-

Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or DMSO as a vehicle control.

-

Incubate the cells for the desired time period (e.g., 24 hours).

-

Collect the conditioned media for subsequent analysis of MMP-9 activity (Gelatin Zymography) and protein levels (Western Blot or ELISA).

-

Harvest the cell lysates for analysis of protein expression and signaling pathways.

Gelatin Zymography

This technique is used to detect the activity of gelatinases, such as MMP-9, in the conditioned media.

Materials:

-

Conditioned media from treated and control cells

-

SDS-PAGE gels (10%) co-polymerized with 1 mg/mL gelatin

-

Tris-Glycine SDS sample buffer (non-reducing)

-

Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water)

-

Zymogram developing buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM CaCl2, 1 µM ZnCl2)

-

Coomassie Brilliant Blue staining solution

-

Destaining solution (e.g., 40% methanol, 10% acetic acid)

Procedure:

-

Mix the conditioned media with non-reducing sample buffer. Do not boil the samples.

-

Load equal amounts of protein onto the gelatin-containing SDS-PAGE gel.

-

Run the electrophoresis at a constant voltage (e.g., 120V) at 4°C.

-

After electrophoresis, wash the gel twice for 30 minutes each in renaturing buffer to remove SDS.

-

Incubate the gel in developing buffer overnight at 37°C.

-

Stain the gel with Coomassie Brilliant Blue for 1 hour.

-

Destain the gel until clear bands appear against a blue background. Gelatinolytic activity will be visible as clear bands, indicating areas where the gelatin has been degraded.

-

Quantify the band intensity using densitometry software.

Western Blot Analysis

Western blotting is used to determine the levels of proMMP-9 and active MMP-9 in the conditioned media or cell lysates.

Materials:

-

Conditioned media or cell lysates

-

SDS-PAGE gels and transfer apparatus

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against MMP-9

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Separate proteins from conditioned media or cell lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-MMP-9 antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Cell Migration Assay (Boyden Chamber Assay)

This assay evaluates the effect of this compound on cell migration.

Materials:

-

Boyden chamber inserts (8 µm pore size) coated with a basement membrane extract

-

Serum-free medium

-

Medium containing a chemoattractant (e.g., 10% FBS)

-

This compound

-

Cotton swabs

-

Staining solution (e.g., Crystal Violet)

Procedure:

-

Pre-treat cells with this compound or vehicle for a specified time.

-

Resuspend the cells in serum-free medium containing the inhibitor or vehicle.

-

Add the cell suspension to the upper chamber of the Boyden chamber insert.

-

Add medium with a chemoattractant to the lower chamber.

-

Incubate for a suitable period (e.g., 24 hours) to allow for cell migration.

-

Remove non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Count the number of migrated cells under a microscope.

Data Presentation

The following tables summarize hypothetical quantitative data for this compound based on typical results for selective MMP-9 inhibitors.

Table 1: Effect of this compound on MMP-9 Activity

| Treatment | ProMMP-9 Level (Relative Units) | Active MMP-9 Level (Relative Units) |

| Vehicle (DMSO) | 100 ± 8.5 | 100 ± 9.2 |

| Inhibitor-3c (1 µM) | 98 ± 7.9 | 45 ± 5.1 |

| Inhibitor-3c (10 µM) | 95 ± 8.2 | 12 ± 2.3 |

| Inhibitor-3c (100 µM) | 92 ± 7.5 | 2 ± 0.8 |

Table 2: Effect of this compound on Cell Migration

| Treatment | Migrated Cells (per field) | Inhibition of Migration (%) |

| Vehicle (DMSO) | 250 ± 25 | 0 |

| Inhibitor-3c (1 µM) | 150 ± 18 | 40 |

| Inhibitor-3c (10 µM) | 75 ± 10 | 70 |